molecular formula C8H9ClN2O B14810028 6-Chloro-5-cyclopropoxypyridin-3-amine

6-Chloro-5-cyclopropoxypyridin-3-amine

Cat. No.: B14810028
M. Wt: 184.62 g/mol
InChI Key: RWXTYNUMELLHCM-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxypyridin-3-amine is a pyridine derivative featuring a chloro group at position 6, a cyclopropoxy group at position 5, and an amine group at position 2. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 185.65 g/mol (calculated). The cyclopropoxy substituent introduces steric bulk and moderate electron-donating effects via resonance, distinguishing it from simpler pyridine analogs.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9ClN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2

InChI Key

RWXTYNUMELLHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines or alcohols.

Scientific Research Applications

6-Chloro-5-cyclopropoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity and affecting the biochemical pathway it regulates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Chloro-5-cyclopropoxypyridin-3-amine are compared below with four analogs: 4-Chloro-5-methoxypyridin-3-amine , 6-chloropyridin-3-amine , 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine , and 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (A107985). Key differences in substituents, electronic effects, and applications are highlighted.

Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (6), cyclopropoxy (5), NH₂ (3) C₈H₁₀ClN₂O 185.65 Bulky cyclopropoxy enhances lipophilicity; moderate electron-donating effects via oxygen resonance. Potential metabolic stability due to steric hindrance .
4-Chloro-5-methoxypyridin-3-amine Cl (4), methoxy (5), NH₂ (3) C₆H₇ClN₂O 158.59 Methoxy (electron-donating) improves solubility but reduces steric bulk compared to cyclopropoxy. Altered substitution pattern affects binding interactions .
6-Chloropyridin-3-amine Cl (6), NH₂ (3) C₅H₅ClN₂ 128.56 Simpler structure with minimal steric hindrance. Higher aqueous solubility due to lack of bulky groups; common intermediate in drug synthesis .
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine Cl (6), NO₂ (3), CF₃ (5), NH₂ (2) C₆H₃ClF₃N₃O₂ 241.56 Nitro (strong electron-withdrawing) and CF₃ (electron-withdrawing) groups increase reactivity and stability. Likely less lipophilic than cyclopropoxy analog .
6-Chloro-5-(trifluoromethyl)pyridin-3-amine (A107985) Cl (6), CF₃ (5), NH₂ (3) C₆H₄ClF₃N₂ 194.56 CF₃ group enhances electron deficiency and metabolic resistance. Higher polarity than cyclopropoxy analog, influencing bioavailability .

Electronic and Reactivity Profiles

  • Cyclopropoxy vs. Methoxy : Cyclopropoxy’s bulkiness reduces ring accessibility for electrophilic attack compared to methoxy, while its oxygen atom donates electrons via resonance, slightly activating the pyridine ring .
  • Trifluoromethyl vs. Cyclopropoxy : The CF₃ group is strongly electron-withdrawing, deactivating the ring and directing substitution reactions to specific positions. In contrast, cyclopropoxy’s mixed electronic effects allow for diverse reactivity .
  • Nitro Group Impact : The nitro group in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine significantly lowers electron density, making the compound prone to reduction or nucleophilic substitution reactions .

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